1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) is an ionic liquid (IL). Ionic liquids are salts that exist in the liquid state at or near room temperature. [Bmim][BF4] is composed of the 1-butyl-3-methylimidazolium cation ([Bmim]+) and the tetrafluoroborate anion ([BF4]−). It is a colorless, viscous liquid with a relatively high thermal stability. [Bmim][BF4] is a popular choice for research due to its favorable properties, including its wide electrochemical window, good solubility for a variety of compounds, and relatively low toxicity. [, ]
1-Butyl-3-methylimidazolium tetrafluoroborate is classified as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and consist entirely of ions. This specific ionic liquid is categorized under the imidazolium family due to the presence of the 1-butyl-3-methylimidazolium cation paired with the tetrafluoroborate anion.
The synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate typically involves a two-step process:
This method has been documented with specific conditions such as temperature control and inert atmosphere to ensure high purity and yield of the final product .
The molecular structure of 1-butyl-3-methylimidazolium tetrafluoroborate consists of a bulky butyl group and a methyl group attached to an imidazole ring. The structure can be represented as follows:
The structural integrity and interactions within this ionic liquid contribute to its unique properties, such as high thermal stability and low vapor pressure .
1-Butyl-3-methylimidazolium tetrafluoroborate participates in various chemical reactions, notably as a solvent or catalyst in organic synthesis:
Reactions conducted in this ionic liquid often require specific conditions such as temperature control (commonly around 80°C) and careful management of moisture content due to its hygroscopic nature .
The mechanism by which 1-butyl-3-methylimidazolium tetra
The synthesis of 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) predominantly follows a two-step alkylation-metathesis pathway. In the initial step, 1-methylimidazole undergoes quaternization with 1-chlorobutane or 1-bromobutane under solvent-free conditions at 60-80°C for 24-48 hours, yielding 1-butyl-3-methylimidazolium chloride/bromide ([BMIM][Cl/Br]). This intermediate is then subjected to anion exchange metathesis using alkali metal tetrafluoroborates (NaBF₄ or KBF₄) in polar aprotic solvents like acetone or acetonitrile [3] [5].
Metathesis efficiency critically depends on counterion solubility equilibria. Early methods used KBF₄ (solubility: 0.44 g/100 mL in water), resulting in incomplete anion exchange and persistent chloride contamination (up to 27% residual [BMIM][Cl]). Optimization replaced KBF₄ with highly soluble NaBF₄ (97.3 g/100 mL in water), reducing chloride content to 0.7% after a single exchange cycle [5]. Post-metathesis purification involves:
Table 1: Critical Parameters for Metathesis Optimization
Parameter | Suboptimal Condition | Optimized Condition | Impact on Purity |
---|---|---|---|
BF₄⁻ Source | KBF₄ | NaBF₄ | Residual Cl⁻ reduced from 27% to 0.7% |
Reaction Medium | None (neat) | Acetone/CH₂Cl₂ | Enhances ion mobility and exchange |
Washing Protocol | Water only | NaBF₄-saturated water | Displaces [BMIM][Cl] from IL phase |
Drying Conditions | Ambient evaporation | Vacuum distillation (≤50°C) | Water content ≤0.05% achieved |
Scaling [BMIM][BF₄] synthesis introduces viscosity-mass transfer trade-offs. High reaction viscosities (>500 cP at 25°C) impede efficient mixing during alkylation, necessitating segmented reactor designs or diluent solvents. Halide removal becomes energy-intensive at scale, requiring multi-stage countercurrent extraction. Additionally, solvent recovery (acetone, CH₂Cl₂) demands integrated distillation systems to minimize costs and environmental impact. Industrial processes face stringent halide specifications (≤25 mg/kg Cl⁻), requiring real-time monitoring via ion chromatography during phase separation [5] [9].
Table 2: Key Spectroscopic Signatures for Structural Confirmation
Technique | Spectral Region | Assignment | Diagnostic Value |
---|---|---|---|
FTIR | 3150–3170 cm⁻¹ | Aromatic C-H stretch | Confirms imidazolium ring presence |
1055 cm⁻¹ | B-F symmetric stretch | Verifies BF₄⁻ anion identity | |
¹H NMR | δ 8.66 (s) | N-CH-N proton | Indicates ring proton environment |
δ 3.89 (s) | N-CH₃ group | Confirms methylimidazolium structure | |
¹³C NMR | δ 136.2 | Quaternary ring carbon (N-C-N) | Distinguishes substitution pattern |
δ 49.7 | N-CH₂ carbon | Validates butyl chain attachment site | |
Raman | 766 cm⁻¹ | BF₄⁻ symmetric stretch | Confirms anion integrity |
High-resolution electrospray ionization mass spectrometry (ESI-MS) in positive mode detects the [BMIM]⁺ cation at m/z 139.1235 (C₈H₁₅N₂⁺), while negative mode shows [BF₄]⁻ at m/z 86.9962. Tandem MS/MS of [BMIM]⁺ yields fragments at m/z 82 (loss of C₄H₈) and 67 (ring rearrangement), confirming alkyl chain length and ring stability. Crucially, the absence of [BMIM][Cl]⁺ (m/z 175.0800) or [BMIM][Br]⁺ (m/z 219.0290) signals validates successful metathesis [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1